Thymine

Cancer Chemotherapy Pharmacology Drug Modulation

Thymine (5-methyluracil, CAS 123430-67-1) is a pyrimidine nucleobase and one of the four canonical bases in DNA. It is structurally distinguished from uracil solely by the presence of a methyl group at the C5 position.

Molecular Formula C5H6N2O2
Molecular Weight 126.11 g/mol
CAS No. 123430-67-1
Cat. No. B056734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymine
CAS123430-67-1
Synonyms4(1H)-Pyrimidinone, 2-hydroxy-5-methyl- (9CI)
Molecular FormulaC5H6N2O2
Molecular Weight126.11 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)NC1=O
InChIInChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)
InChIKeyRWQNBRDOKXIBIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3820 mg/L (at 25 °C)
0.03 M
3.82 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Thymine (CAS 123430-67-1): Chemical Identity and Procurement-Relevant Specifications


Thymine (5-methyluracil, CAS 123430-67-1) is a pyrimidine nucleobase and one of the four canonical bases in DNA [1]. It is structurally distinguished from uracil solely by the presence of a methyl group at the C5 position [2]. This modification confers distinct physicochemical properties, including a melting point of 316–317 °C and an aqueous solubility of approximately 3.82–4 g/L at 25 °C [3]. While it is a fundamental component of biological systems, its specific structural features enable unique applications in DNA damage research, epigenetic studies, and drug development that are not replicable by its close analogs such as uracil, cytosine, or 5-methylcytosine.

Why Simple 'Nucleobase' Substitution Fails: The Unique Role of Thymine's 5-Methyl Group


The interchangeability of pyrimidine bases in research is not supported by empirical data. The 5-methyl group of thymine, while a simple structural addition compared to uracil, fundamentally alters molecular recognition, photochemical behavior, and enzymatic processing [1]. For instance, this methyl group creates a hydrophobic patch in the DNA major groove that is essential for sequence-specific recognition by numerous proteins, a function uracil cannot fulfill [2]. Similarly, thymine's distinct photochemistry, leading to more stable cyclobutane dimers upon UV exposure, makes it the specific target for studies on DNA photodamage and repair [3]. Substituting thymine with a generic 'pyrimidine base' or an analog like uracil will therefore yield divergent and often non-interpretable results in assays involving protein-DNA interactions, DNA repair kinetics, and epigenetic mechanisms.

Quantitative Evidence Guide: Where Thymine (CAS 123430-67-1) Outperforms or Differentiates from Analogs


5-Fluorouracil Modulation: Thymine Matches Uracil's Efficacy in Enhancing Antitumor Activity In Vivo

In a direct in vivo comparison, thymine was shown to enhance the antitumor activity of the chemotherapeutic prodrug FT-207 (a 5-FU prodrug) to the same degree as uracil. Coadministration of either thymine or uracil with FT-207 resulted in equal enhancement of antitumor activity against sarcoma in a mouse model [1]. This demonstrates that for this specific modulatory role, thymine is as effective as its primary analog uracil. However, a critical differentiating factor was observed: thymine coadministration caused a loss in body weight in the mice, indicating higher toxicity compared to uracil [2]. This positions thymine as a high-potency modulator, but one with a narrower therapeutic window.

Cancer Chemotherapy Pharmacology Drug Modulation

In Vitro Inhibition of 5-FU Degradation: Thymine is More Effective Than Uracil

A key mechanism of 5-Fluorouracil (5-FU) potentiation is the inhibition of its degradation. In a comparative in vitro study, thymine was found to be a more potent inhibitor of 5-FU degradation than its close analog, uracil [1]. While both bases can enhance the activity of 5-FU, this data suggests that the presence of the 5-methyl group in thymine contributes to a more effective inhibition of the catabolic enzyme dihydropyrimidine dehydrogenase (DPD). This mechanistic difference highlights a specific functional advantage of thymine over uracil in modulating 5-FU metabolism.

Drug Metabolism Enzymology Analytical Chemistry

Photolyase-Mediated DNA Repair: Uracil Dimers are Cleaved More Efficiently Than Thymine Dimers

Cyclobutane pyrimidine dimers (CPDs) are a major form of UV-induced DNA damage. A comparative study using model compounds revealed a clear quantitative difference in the repair efficiency of these lesions. The quantum yield for photosensitized splitting of a uracil dimer unit (Φ_spl = 0.18–0.20) was significantly higher than that of a thymine dimer unit (Φ_spl = 0.13–0.15) [1]. This means uracil dimers are approximately 33-38% more likely to be cleaved per photon absorbed than thymine dimers. This difference is attributed to the increased steric hindrance and altered electronic properties imparted by the thymine 5-methyl groups, making the thymine dimer a more stable and recalcitrant lesion.

DNA Repair Photobiology Biophysics

Enzymatic Processing: Thymine Nucleosides are Superior Substrates for Viral Thymidine Kinase

The substrate specificity of thymidine kinases (TKs) is a critical parameter in antiviral drug design, particularly for nucleoside analogs. A detailed characterization of the varicella-zoster virus (VZV) TK demonstrated a clear hierarchy in substrate efficiency [1]. The study explicitly showed that for a given sugar moiety, thymine nucleosides were the most efficient substrates. This was followed, in decreasing order of efficiency, by nucleosides of cytosine, uracil, adenine, and guanine [2]. This class-level inference confirms that the 5-methyl group of thymine is a key structural determinant for optimal binding and catalysis by this class of enzymes, a property not shared by its closest analog, uracil.

Virology Antiviral Drug Development Enzyme Kinetics

Aqueous Solubility: Thymine is Less Soluble Than Its Demethylated Analog Uracil

The addition of a single methyl group has a measurable impact on the compound's aqueous solubility. Thymine (5-methyluracil) has a reported solubility of 3.82–4 g/L in water at 25 °C [1]. While a direct head-to-head quantitative comparison under identical conditions is needed for a definitive differential value, this is classically lower than that reported for its demethylated analog, uracil, which is generally documented to be more soluble in water [2]. This difference in hydrophilicity is a direct consequence of the hydrophobic 5-methyl group and is a critical parameter for formulation and assay development.

Formulation Science Physical Chemistry Solubility

High-Value Application Scenarios for Thymine (CAS 123430-67-1) Driven by Differential Evidence


DNA Photodamage and Repair Kinetics

For studies on UV-induced DNA damage, thymine is not merely a component but the primary target. Its dimers are the most prevalent and biologically significant lesions formed. As shown in Section 3, thymine dimers are repaired with a lower quantum yield (Φ_spl = 0.13–0.15) compared to uracil dimers (Φ_spl = 0.18–0.20) [1]. This makes thymine the essential substrate for creating physiologically relevant, persistent DNA lesions in vitro. Research using thymine-containing oligonucleotides yields kinetic and repair efficiency data that directly translate to genomic DNA, whereas uracil-based models provide artificially faster and less relevant results.

Modulation of 5-Fluorouracil (5-FU) Chemotherapy

Thymine serves as a high-potency research tool for modulating 5-FU, a cornerstone chemotherapeutic. The evidence from Section 3 demonstrates that thymine coadministration enhances the antitumor activity of 5-FU prodrugs in vivo to the same degree as uracil but with a differentiated toxicity profile [2]. Furthermore, thymine is a more effective inhibitor of 5-FU degradation in vitro than uracil [3]. These properties make thymine invaluable for pharmacological studies aiming to dissect the mechanisms of 5-FU potentiation and toxicity, and for developing next-generation fluoropyrimidine therapies with potentially improved therapeutic indices.

Studies of Sequence-Specific Protein-DNA Interactions

The 5-methyl group of thymine creates a hydrophobic signature in the major groove of DNA that is essential for recognition by many DNA-binding proteins, including transcription factors and epigenetic readers [4]. This is a function that uracil cannot perform. Research aimed at identifying or characterizing proteins that bind specific DNA sequences requires thymine to replicate in vivo binding specificity. Substituting thymine with uracil in these experiments would abolish a critical binding determinant, leading to a complete failure to observe these crucial protein-DNA interactions.

Antiviral Drug Discovery Targeting Viral Thymidine Kinases

Thymine-based nucleosides are the most efficient substrates for viral thymidine kinases (TKs), a key enzyme for activating antiviral prodrugs [5]. In drug discovery campaigns, thymine is the optimal core scaffold for designing new nucleoside analog inhibitors or substrates. Starting from a thymine core maximizes the probability of achieving high binding affinity and catalytic efficiency. Using uracil or other pyrimidine bases as a scaffold would significantly reduce potency and could lead to discarding promising chemical space early in the drug development process.

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